molecular formula C11H13ClO2 B1428391 3-(3-Chlorophenyl)-2,2-dimethylpropanoic acid CAS No. 1225505-29-2

3-(3-Chlorophenyl)-2,2-dimethylpropanoic acid

Cat. No.: B1428391
CAS No.: 1225505-29-2
M. Wt: 212.67 g/mol
InChI Key: LAMMJZDDAHXYRQ-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-2,2-dimethylpropanoic acid is an organic compound characterized by a chlorinated phenyl group attached to a dimethylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-2,2-dimethylpropanoic acid typically involves the chlorination of a phenyl group followed by the introduction of a dimethylpropanoic acid moiety. One common method involves the reaction of 3-chlorobenzaldehyde with isobutyric acid in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as toluene, under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes followed by esterification and hydrolysis steps. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-2,2-dimethylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the chlorinated phenyl group to a phenyl group.

    Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce phenyl derivatives.

Scientific Research Applications

3-(3-Chlorophenyl)-2,2-dimethylpropanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets and pathways. The chlorinated phenyl group can interact with enzymes and receptors, modulating their activity. The compound may also affect cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-2,2-dimethylpropanoic acid
  • 3-(2-Chlorophenyl)-2,2-dimethylpropanoic acid
  • 3-(3-Bromophenyl)-2,2-dimethylpropanoic acid

Uniqueness

3-(3-Chlorophenyl)-2,2-dimethylpropanoic acid is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable subject of study.

Properties

IUPAC Name

3-(3-chlorophenyl)-2,2-dimethylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-11(2,10(13)14)7-8-4-3-5-9(12)6-8/h3-6H,7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMMJZDDAHXYRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC(=CC=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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